molecular formula C12H11NO2 B1594126 2-Quinolinepropanoic acid CAS No. 39111-94-9

2-Quinolinepropanoic acid

Cat. No.: B1594126
CAS No.: 39111-94-9
M. Wt: 201.22 g/mol
InChI Key: PBXJDATXARPDPW-UHFFFAOYSA-N
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Description

2-Quinolinepropanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a propanoic acid moiety, making it a versatile compound for various chemical reactions and applications.

Future Directions

Quinoline motifs have been the focus of recent advances in chemistry, medicinal potential, and pharmacological applications . The substantial efficacies of these motifs are being unveiled for future drug development . The ongoing research in this field may open new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinepropanoic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which combines aniline derivatives with aldehydes in the presence of acidic or basic catalysts. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated carbonyl compounds under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of recyclable catalysts such as clay or ionic liquids in a one-pot reaction setup can significantly improve the synthesis process . Microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinepropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXJDATXARPDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295033
Record name 2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39111-94-9
Record name 2-Quinolinepropionic acid
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(quinolin-2-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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